molecular formula C20H19N5O2 B11003071 1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide

Cat. No.: B11003071
M. Wt: 361.4 g/mol
InChI Key: HABVPPNJFJMPFK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide is a synthetic small molecule characterized by a hybrid scaffold combining indole and 1,2,4-triazole moieties. The indole core is substituted at position 4 with a carboxamide group linked to a phenyl ring bearing a 4H-1,2,4-triazol-3-yl substituent.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]indole-4-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-11-10-25-9-8-16-17(6-3-7-18(16)25)20(26)23-15-5-2-4-14(12-15)19-21-13-22-24-19/h2-9,12-13H,10-11H2,1H3,(H,23,26)(H,21,22,24)

InChI Key

HABVPPNJFJMPFK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common method involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)phenyl ketone with sodium cyanide, followed by acid hydrolysis to yield the final product.

    Industrial Production: While not widely produced industrially, research laboratories synthesize it for various applications.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

    Antimicrobial Activity

    Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the triazole and indole moieties is believed to enhance the interaction with microbial enzymes, potentially leading to inhibition of growth.

    Case Study : A series of indole derivatives were synthesized and evaluated for their activity against various bacterial strains. Results showed that compounds with triazole substitutions had lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

    CompoundMIC (µg/mL)Target Organism
    Compound A8Staphylococcus aureus
    Compound B16Escherichia coli

    Anticancer Potential

    The indole scaffold is well-known for its anticancer properties. The incorporation of a triazole ring may enhance the compound's ability to interact with cancer cell pathways.

    Case Study : In vitro studies on related indole-triazole hybrids demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)10
    A549 (Lung Cancer)15

    Antimalarial Activity

    Nitrogen-containing heterocycles have been extensively studied for their antimalarial properties. The compound's structural features suggest it may interfere with metabolic pathways in Plasmodium species.

    Case Study : Related compounds were tested against chloroquine-resistant strains of Plasmodium falciparum, showing promising results in inhibiting parasite growth.

    CompoundIC50 (nM)Strain
    Compound C50Chloroquine-resistant P. falciparum

    Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

  • Comparison with Similar Compounds

    N-[3-(4-Ethyl-4H-1,2,4-triazol-3-yl)phenyl]-6-methyl-1H-indole-2-carboxamide

    • Molecular Formula : C₂₀H₁₉N₅O
    • Molecular Weight : 345.41 g/mol
    • Key Features :
      • Indole substituted at position 2 with a carboxamide group.
      • Phenyl ring at position 3 of the indole hosts a 4-ethyl-4H-1,2,4-triazol-3-yl group.
      • A methyl group at position 6 of the indole enhances lipophilicity.
    • Comparison: The target compound’s 4-carboxamide substitution (vs. 2-carboxamide) may alter binding interactions due to spatial orientation.

    {1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine Dihydrochloride

    • Key Features :
      • A 2-methoxyethyl group is attached to the 4H-1,2,4-triazole ring.
      • The amine group is protonated as a dihydrochloride salt.
    • Comparison :
      • Shared 2-methoxyethyl substituent with the target compound, suggesting synthetic accessibility of this group.
      • The absence of an indole scaffold highlights the role of aromatic systems in modulating biological activity .

    Functional Analogues

    N-[2-(4-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

    • Molecular Formula : C₁₇H₁₇N₃O₂
    • Molecular Weight : 295.34 g/mol
    • Key Features :
      • Indazole core substituted with a carboxamide-linked phenethyl group.
      • A methoxy group on the phenyl ring enhances electronic effects.
    • Comparison: Indazole vs. indole: Indazole’s additional nitrogen may influence hydrogen-bonding capacity. Solubility at pH 7.4: 2.7 µg/mL, illustrating how minor structural changes (e.g., indole vs. indazole) impact physicochemical properties .

    Implications for Drug Design

    • Triazole Role : The 1,2,4-triazole moiety enhances metabolic stability and participates in hydrogen bonding with biological targets .
    • Indole vs. Indazole : Indole’s aromaticity may favor π-π stacking, whereas indazole’s NH group offers additional hydrogen-bonding sites .

    Biological Activity

    1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound has the following molecular formula: C13_{13}H15_{15}N5_{5}O2_{2}. Its structure includes an indole moiety and a triazole ring, which are known to contribute to various biological activities.

    The biological activity of this compound can be attributed to several mechanisms:

    • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the triazole ring is often linked to enhanced activity against resistant strains.
    • Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated antiproliferative effects on A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines . The mechanism may involve the disruption of tubulin polymerization and interference with cell cycle progression.

    Case Studies and Research Findings

    StudyFindings
    Study on Antimicrobial Activity The compound exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating potent antibacterial activity .
    Anticancer Evaluation In vitro studies showed significant growth inhibition in A549 cells with a GI50 value of 2.4 mM . Molecular docking studies revealed key interactions between the compound and target proteins involved in cell proliferation .
    Mechanistic Insights Docking studies indicated that the compound binds effectively to specific amino acids within target proteins, stabilizing its conformation through π-cation interactions .

    Pharmacological Profile

    The pharmacological profile of 1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide suggests multiple therapeutic applications:

    • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
    • Anticancer : Potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
    • Anti-inflammatory : Related compounds have shown anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

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